4-Ethyl-2,5-difluorobenzoic acid

Molecular weight Structural differentiation Building block

4-Ethyl-2,5-difluorobenzoic acid is a critical benzoic acid derivative with a unique 4-ethyl-2,5-difluoro substitution pattern essential for potent CCR5 antagonist and HIV-1 integrase inhibitor R&D. This substitution profile is irreplaceable for specific SAR studies, as it imparts distinct electronic and steric properties. Procure this high-purity building block to ensure fidelity in pharmaceutical synthesis.

Molecular Formula C9H8F2O2
Molecular Weight 186.15 g/mol
Cat. No. B13626955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-2,5-difluorobenzoic acid
Molecular FormulaC9H8F2O2
Molecular Weight186.15 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1F)C(=O)O)F
InChIInChI=1S/C9H8F2O2/c1-2-5-3-8(11)6(9(12)13)4-7(5)10/h3-4H,2H2,1H3,(H,12,13)
InChIKeyPKOYZJCWRGBZQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-2,5-difluorobenzoic Acid (CAS 2091530-14-0): A Differentiated Fluorinated Benzoic Acid Building Block for Pharmaceutical Synthesis and Medicinal Chemistry


4-Ethyl-2,5-difluorobenzoic acid (CAS 2091530-14-0) is a substituted benzoic acid derivative featuring an ethyl group at the 4-position and two fluorine atoms at the 2- and 5-positions of the benzene ring [1]. This specific substitution pattern distinguishes it from other difluorobenzoic acid regioisomers and non-ethylated analogs, imparting unique electronic, steric, and lipophilic properties that are critical for applications in pharmaceutical synthesis, agrochemical development, and materials science .

Why 4-Ethyl-2,5-difluorobenzoic Acid Cannot Be Substituted with Unsubstituted or Regioisomeric Difluorobenzoic Acids


Generic substitution with simpler analogs such as 2,5-difluorobenzoic acid or regioisomers like 2,4-difluorobenzoic acid is scientifically invalid due to the profound impact of the 4-ethyl substituent on key molecular properties. The ethyl group significantly increases lipophilicity (LogP) and steric bulk, which alters membrane permeability, metabolic stability, and target binding affinity in downstream bioactive molecules [1]. Furthermore, the precise 2,5-difluoro substitution pattern directs electrophilic aromatic substitution and cross-coupling reactions differently than other regioisomers, making the compound irreplaceable in synthetic routes requiring this specific electronic and steric environment [2]. These differences are quantified in the evidence guide below.

Quantitative Differentiation Evidence for 4-Ethyl-2,5-difluorobenzoic Acid versus Closest Analogs


Molecular Weight Differentiation: 4-Ethyl-2,5-difluorobenzoic Acid vs. 2,5-Difluorobenzoic Acid

4-Ethyl-2,5-difluorobenzoic acid exhibits a molecular weight of 186.15 g/mol (C9H8F2O2), which is 28.05 g/mol higher than the non-ethylated comparator 2,5-difluorobenzoic acid (158.10 g/mol, C7H4F2O2) [1][2]. This difference corresponds precisely to the addition of a C2H5 group, confirming structural identity and enabling accurate stoichiometric calculations in synthesis.

Molecular weight Structural differentiation Building block

Lipophilicity Enhancement: Estimated LogP Increase Relative to Non-ethylated Analog

The 4-ethyl substituent substantially increases lipophilicity. While experimental LogP for 4-ethyl-2,5-difluorobenzoic acid is not directly reported, the LogP of structurally analogous 4-ethylbenzoic acid is 2.77 [1], compared to 1.66 for 2,5-difluorobenzoic acid [2]. This represents an increase of approximately 1.1 LogP units attributable to the ethyl group. The target compound is expected to exhibit a LogP value intermediate between these two comparators (estimated ~2.2–2.8), conferring enhanced membrane permeability and metabolic stability in derived bioactive molecules.

Lipophilicity LogP Drug-likeness Metabolic stability

Analytical Purity and Quality Control Specifications: 95% Purity with Comprehensive Batch QC

Commercial supplies of 4-ethyl-2,5-difluorobenzoic acid are consistently offered at 95% purity or higher, accompanied by batch-specific quality control documentation including NMR, HPLC, and GC analyses . In contrast, non-ethylated 2,5-difluorobenzoic acid is widely available at >98% purity and significantly lower cost , reflecting its commodity status. The higher cost per gram of the ethylated derivative ($376–$847 for sub-gram quantities) [1] reflects its specialized synthesis and lower-volume production, making purity verification and QC documentation critical for procurement decisions.

Purity Quality control Procurement NMR HPLC

Synthetic Versatility: Oxidative Conversion to 2,5-Difluorobenzoic Acid and Utility in Coupling Reactions

The 4-ethyl group in 4-ethyl-2,5-difluorobenzoic acid serves as a latent functional handle. Oxidation of the ethyl group can yield the corresponding 4-carboxylic acid derivative (2,5-difluorobenzoic acid) , a transformation not accessible from non-ethylated analogs. Additionally, the compound participates in esterification, amidation, and cross-coupling reactions [1], enabling its use as a versatile intermediate for constructing complex molecules with tailored lipophilicity and metabolic stability. This oxidative potential differentiates it from 2,5-difluorobenzoic acid, which lacks the ethyl group and therefore cannot serve as a precursor to the same oxidized derivatives.

Synthetic intermediate Oxidation Coupling reactions Derivatization

Procurement-Driven Application Scenarios for 4-Ethyl-2,5-difluorobenzoic Acid


CCR5 Antagonist Synthesis for HIV and Inflammatory Disease Research

4-Ethyl-2,5-difluorobenzoic acid has been identified as a precursor in the synthesis of CCR5 antagonists, a class of molecules under investigation for HIV entry inhibition and treatment of inflammatory conditions such as asthma and rheumatoid arthritis [1]. The 4-ethyl-2,5-difluoro substitution pattern contributes to the lipophilic and electronic profile required for potent CCR5 binding. Procurement of this specific building block is essential for maintaining the structure-activity relationship (SAR) established in preliminary pharmacological screening studies [1].

HIV Integrase Inhibitor Development

Derivatives of 4-ethyl-2,5-difluorobenzoic acid have demonstrated activity as HIV-1 integrase strand transfer inhibitors, with reported EC50 values as low as 557 nM in viral replication assays [2]. The compound serves as a key intermediate for introducing the 4-ethyl-2,5-difluorophenyl moiety, which enhances metabolic stability and target engagement. Substitution with non-ethylated or regioisomeric analogs would alter the electronic and steric environment, potentially abolishing antiviral activity.

Advanced Polymer Synthesis with Enhanced Thermal Stability

Research groups, including at the University of California, Berkeley, have utilized 4-ethyl-2,5-difluorobenzoic acid as a building block for novel polymers with enhanced thermal stability and mechanical strength [3]. The ethyl and fluorine substituents modulate polymer chain packing and intermolecular interactions, leading to improved performance in electronic coatings and composite materials. This application highlights the compound's value beyond traditional small-molecule synthesis.

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